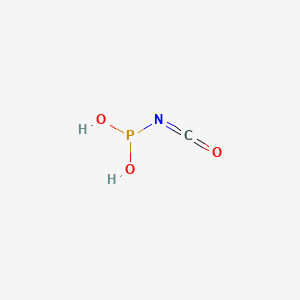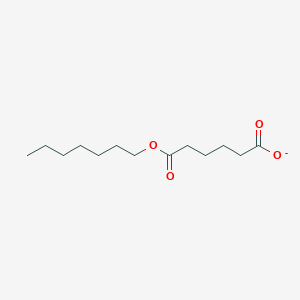
6-(Heptyloxy)-6-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Heptyloxy)-6-oxohexanoate is an organic compound characterized by a heptyloxy group attached to a hexanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Heptyloxy)-6-oxohexanoate typically involves the esterification of hexanoic acid with heptanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification process. The product is then separated and purified using techniques such as fractional distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Heptyloxy)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the heptyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of heptanoic acid or heptanone.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted hexanoates depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Heptyloxy)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 6-(Heptyloxy)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with enzymes and receptors in biological systems. The heptyloxy group can also modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Octyloxy)-6-oxohexanoate
- 6-(Hexyloxy)-6-oxohexanoate
- 6-(Pentoxy)-6-oxohexanoate
Comparison
6-(Heptyloxy)-6-oxohexanoate is unique due to its specific heptyloxy group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain can influence the compound’s solubility, reactivity, and biological activity. For instance, longer alkyl chains may enhance lipophilicity and membrane permeability, while shorter chains may result in higher aqueous solubility.
Propriétés
Numéro CAS |
17961-11-4 |
|---|---|
Formule moléculaire |
C13H23O4- |
Poids moléculaire |
243.32 g/mol |
Nom IUPAC |
6-heptoxy-6-oxohexanoate |
InChI |
InChI=1S/C13H24O4/c1-2-3-4-5-8-11-17-13(16)10-7-6-9-12(14)15/h2-11H2,1H3,(H,14,15)/p-1 |
Clé InChI |
BJIUNQZHYLBUNL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCOC(=O)CCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
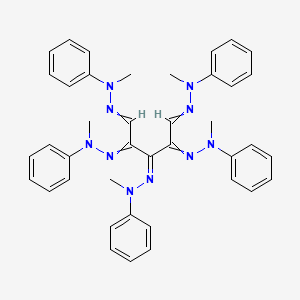
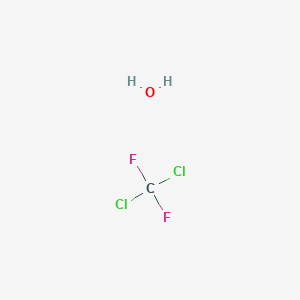
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
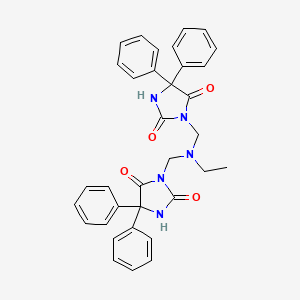
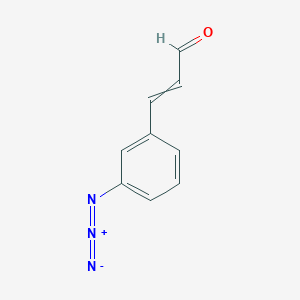

![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
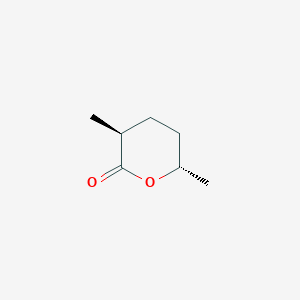
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
